2-Pyridin-2-ylquinoline-4-carbohydrazide
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Overview
Description
2-Pyridin-2-ylquinoline-4-carbohydrazide is a heterocyclic compound with the molecular formula C15H12N4O and a molecular weight of 264.28 g/mol . This compound is characterized by the presence of both pyridine and quinoline rings, which are fused together, and a carbohydrazide functional group attached to the quinoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide typically involves the condensation of 2-pyridinecarboxaldehyde with 2-aminobenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-ylquinoline-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of this compound.
Substitution: Compounds with substituted functional groups replacing the carbohydrazide group.
Scientific Research Applications
2-Pyridin-2-ylquinoline-4-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-ylquinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Pyridin-2-ylquinoline-4-carbohydrazide can be compared with other similar compounds, such as:
2-Pyridin-2-ylquinoline-4-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide group.
2-Pyridin-2-ylquinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carbohydrazide group.
2-Pyridin-2-ylquinoline-4-carboxaldehyde: Features a carboxaldehyde group in place of the carbohydrazide group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-pyridin-2-ylquinoline-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-19-15(20)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H,16H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPOWUMRPBEPNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365829 |
Source
|
Record name | 2-pyridin-2-ylquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5109-96-6 |
Source
|
Record name | 2-pyridin-2-ylquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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